
2-amino-N-(3-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(3-bromophenyl)acetamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 . It is also known by its CAS number 938338-35-3 .
Synthesis Analysis
The synthesis of this compound involves a reaction with ammonium hydroxide at 60°C for 6 hours in an inert atmosphere . The reaction mixture is then allowed to cool to room temperature, after which ethyl acetate is added. The organic layer is separated and dried over anhydrous Na2SO4, and concentrated in vacuo, providing the free amine of the compound as a solid/oily product with a yield of 50-60% .Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group attached to an acetamide group via a nitrogen atom . The bromophenyl group contributes to the compound’s reactivity and its interactions with other molecules.Aplicaciones Científicas De Investigación
Catalytic Amination Processes
2-Amino-N-(3-bromophenyl)acetamide derivatives play a crucial role in catalytic amination processes. A study by Zhao, Fu, and Qiao (2010) demonstrated a copper-catalyzed direct amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, with sodium azide as the amino source. This method is vital for synthesizing ortho-functionalized aromatic amines, offering a pathway for creating various aminated compounds (Zhao, Fu, & Qiao, 2010).
Antimicrobial Activity
Research by Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives toward nitrogen-based nucleophiles. This led to the creation of compounds with significant antimicrobial activity. The study underscores the potential of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Intermediate for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, is noted as an intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) discussed its use in chemoselective acetylation processes, highlighting its significance in developing drugs to combat malaria (Magadum & Yadav, 2018).
Analgesic and Anti-Inflammatory Applications
Gopa, Porchezhian, and Sarma (2001) investigated 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their derivatives for analgesic and anti-inflammatory activities. They discovered significant activity in certain derivatives, including those based on bromophenyl azo. This research reveals the potential therapeutic applications of these compounds in pain and inflammation management (Gopa, Porchezhian, & Sarma, 2001).
Anticancer Drug Synthesis
A study by Sharma et al. (2018) focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of this compound, demonstrating its application in anticancer drug development. The compound's structure was analyzed for potential effectiveness against cancer, emphasizing the role of such derivatives in cancer therapy (Sharma et al., 2018).
Propiedades
IUPAC Name |
2-amino-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBBFUUGTXSLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
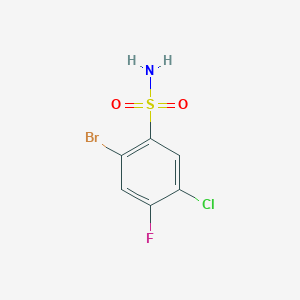
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2706884.png)
![4-(azepan-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2706885.png)
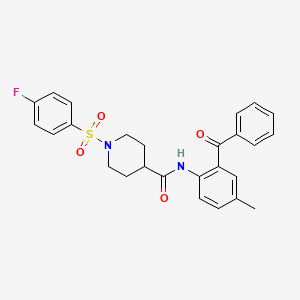
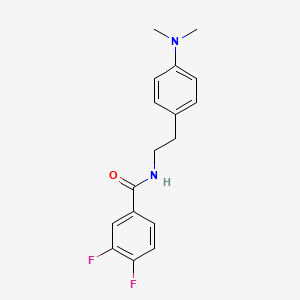

![3-Cyclobutyl-6-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706895.png)
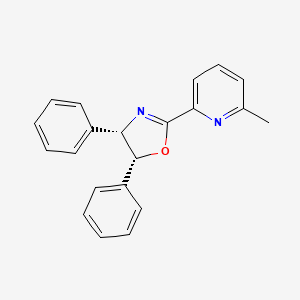
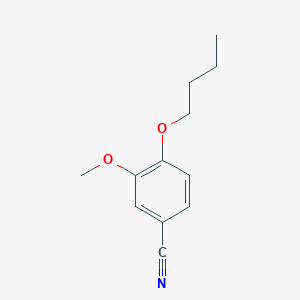
![ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2706899.png)
![(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706900.png)
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2706902.png)

![2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2706905.png)
